molecular formula C16H21ClFNO3 B1404262 Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate CAS No. 950648-98-3

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1404262
CAS No.: 950648-98-3
M. Wt: 329.79 g/mol
InChI Key: WNWZDFQEZBGBNM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a phenoxy group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the piperidine ring.

    Substitution with Chlorine and Fluorine: The chlorine and fluorine atoms are introduced through halogenation reactions, using reagents such as thionyl chloride and fluorinating agents.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the phenoxy group is oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the carbonyl group in the ester to an alcohol, or reduce halogen atoms to hydrogen.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the halogen atoms or the ester group are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide under basic conditions, or halogenating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxides of the piperidine ring or phenoxy group.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of new functionalized derivatives with different substituents.

Scientific Research Applications

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, or modulate receptor signaling pathways to produce analgesic effects.

Comparison with Similar Compounds

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate: Lacks the chlorine atom, which may influence its interaction with molecular targets.

    Tert-butyl 4-(2-chloro-4-fluorophenyl)piperidine-1-carboxylate: Has a phenyl group instead of a phenoxy group, which may alter its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZDFQEZBGBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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